Acorafloxacin Hydrochloride

Description

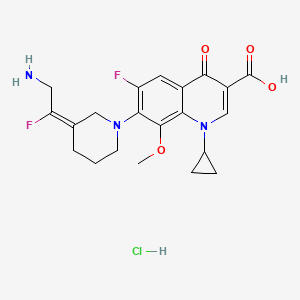

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1001162-01-1 |

|---|---|

Molecular Formula |

C21H24ClF2N3O4 |

Molecular Weight |

455.9 g/mol |

IUPAC Name |

7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H23F2N3O4.ClH/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24;/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29);1H/b16-11+; |

InChI Key |

RDXCNSOGHLLWDV-YFMOEUEHSA-N |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acorafloxacin HCl; Acorafloxacin hydrochloride; JNJ-Q2 hydrochloride; JNJ-Q2 HCl; JNJ-32729463; JNJ 32729463; JNJ32729463; JNJ-Q2; Acorafloxacin; Avarofloxacin |

Origin of Product |

United States |

Foundational & Exploratory

Acorafloxacin Hydrochloride: An In-Depth Technical Guide on Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorafloxacin hydrochloride is a fluoroquinolone antibiotic, a class of synthetic broad-spectrum antimicrobial agents. The bactericidal action of fluoroquinolones is primarily attributed to the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3] By targeting these enzymes, this compound effectively disrupts essential cellular processes, leading to bacterial cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by illustrative data from related fluoroquinolones, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

The primary mode of action of this compound involves the formation of a stable ternary complex with bacterial DNA and the target enzymes, DNA gyrase and topoisomerase IV. This stabilization of the enzyme-DNA complex prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately, cell death.[4]

Inhibition of DNA Gyrase

DNA gyrase is a crucial enzyme in bacteria responsible for introducing negative supercoils into the DNA, a process necessary for the initiation of DNA replication and transcription.[3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. This compound is believed to bind to the complex of DNA gyrase and DNA, effectively trapping the enzyme in its cleavage-competent state. This action prevents the resealing of the DNA strands, leading to an accumulation of double-strand breaks and the cessation of DNA replication.[4]

Inhibition of Topoisomerase IV

Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[3] This enzyme is also a heterotetramer, consisting of two ParC and two ParE subunits. Similar to its action on DNA gyrase, this compound stabilizes the topoisomerase IV-DNA cleavage complex, preventing the segregation of replicated chromosomes into daughter cells. This inhibition is particularly critical in many Gram-positive bacteria.[4]

The dual-targeting nature of fluoroquinolones like this compound is a significant advantage, as it can reduce the likelihood of the development of bacterial resistance. For a bacterium to become highly resistant, mutations would need to occur in the genes encoding both target enzymes.

Signaling Pathway of Fluoroquinolone Action

The following diagram illustrates the mechanism of action of fluoroquinolones at the molecular level.

References

- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [In vitro activity of norfloxacin against gram-positive and gram-negative organisms from recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acorafloxacin Hydrochloride: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acorafloxacin Hydrochloride, a promising fluoroquinolone antibiotic, has demonstrated significant potential in combating a wide range of bacterial pathogens. This technical guide provides a comprehensive overview of its chemical structure, a detailed (though currently unavailable in public literature) plausible synthetic pathway based on established fluoroquinolone chemistry, and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Properties

This compound is the hydrochloride salt of Acorafloxacin. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Name: 7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride[1]

Molecular Formula: C₂₁H₂₄ClF₂N₃O₄[1]

Molecular Weight: 455.9 g/mol [1]

Structure:

(Image Source: PubChem CID 67311433)

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 455.9 g/mol | [1] |

| XLogP3-AA | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 455.14234 | PubChem |

| Monoisotopic Mass | 455.14234 | PubChem |

| Topological Polar Surface Area | 99.8 Ų | PubChem |

| Heavy Atom Count | 31 | PubChem |

| Complexity | 838 | PubChem |

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature, a plausible synthetic route can be postulated based on the well-established synthesis of other fluoroquinolones, such as Ciprofloxacin. The core of the synthesis involves the construction of the quinolone ring system followed by the introduction of the C-7 piperidinyl side chain.

Postulated Synthetic Pathway

The synthesis would likely commence with a substituted aniline, which undergoes a series of reactions to form the bicyclic quinolone core. A key step would be the introduction of the unique (3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl moiety at the C-7 position. Finally, conversion to the hydrochloride salt would yield the target compound.

Caption: Postulated synthetic pathway for this compound.

Key Experimental Protocols (Generalized)

The following are generalized experimental protocols for key steps in fluoroquinolone synthesis, which would be adapted for Acorafloxacin.

Protocol 1: Quinolone Ring Formation (Gould-Jacobs Reaction)

-

A substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) in an appropriate solvent (e.g., ethanol) and heated to reflux to form an intermediate.

-

The intermediate is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to yield the 4-hydroxyquinolone-3-carboxylate ester.

-

Saponification of the ester with a base (e.g., NaOH), followed by acidification, affords the quinolone carboxylic acid core.

Protocol 2: Introduction of the C-7 Side Chain

-

The quinolone core, typically activated with a leaving group at the C-7 position (e.g., fluorine or chlorine), is dissolved in a suitable polar aprotic solvent (e.g., DMSO, DMF).

-

The desired piperidine derivative, in this case, (3E)-3-(2-amino-1-fluoroethylidene)piperidine (as a protected form), is added to the reaction mixture.

-

A non-nucleophilic base (e.g., triethylamine, DBU) is added to scavenge the acid formed during the reaction.

-

The reaction mixture is heated to promote the nucleophilic aromatic substitution.

-

After completion, the product is isolated by precipitation or extraction and purified by recrystallization or chromatography.

Protocol 3: Salt Formation

-

The purified Acorafloxacin free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol).

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl, isopropanolic HCl) is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Mechanism of Action

Like other fluoroquinolones, this compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, this compound leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of Acorafloxacin.

Experimental Workflow for Characterization

A generalized workflow for the characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity, purity, and properties.

References

In Vitro Antibacterial Spectrum of Fluoroquinolones: A Technical Overview Based on Ciprofloxacin

Disclaimer: Initial searches for "Acorafloxacin Hydrochloride" did not yield any specific scientific data regarding its in vitro antibacterial spectrum. Therefore, this guide provides a comprehensive overview of the in vitro antibacterial activity of Ciprofloxacin , a widely studied second-generation fluoroquinolone, as a representative example for researchers, scientists, and drug development professionals.

Ciprofloxacin is a broad-spectrum antibiotic belonging to the fluoroquinolone class.[1] Its antibacterial activity extends to a wide range of Gram-negative and Gram-positive bacteria.[1][2][3][4] The primary mechanism of action of ciprofloxacin involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][5][6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[6] By inhibiting these enzymes, ciprofloxacin effectively halts cell division and leads to bacterial cell death.[1][6]

Quantitative Antibacterial Spectrum of Ciprofloxacin

The in vitro potency of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of ciprofloxacin against various clinically relevant bacterial species.

| Bacterial Species | Type | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Escherichia coli | Gram-Negative | ≤0.125 | ≤0.125 |

| Klebsiella pneumoniae | Gram-Negative | ≤0.125 | >0.125 |

| Enterobacter spp. | Gram-Negative | ≤0.125 | >0.125 |

| Serratia marcescens | Gram-Negative | ≤0.125 | >0.125 |

| Pseudomonas aeruginosa | Gram-Negative | 0.5 | 0.5 |

| Staphylococcus aureus (Methicillin-Susceptible) | Gram-Positive | ≤1.0 | ≤1.0 |

| Staphylococcus aureus (Methicillin-Resistant) | Gram-Positive | 0.25 | 0.5 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources.[7][8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like ciprofloxacin using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

- Antimicrobial Agent: Prepare a stock solution of ciprofloxacin hydrochloride of known concentration.

- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.

- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

- Microtiter Plates: Use sterile 96-well microtiter plates.

2. Serial Dilution of Antimicrobial Agent:

- Dispense 50 µL of sterile CAMHB into each well of the microtiter plate.

- Add 50 µL of the ciprofloxacin stock solution to the first well of each row to be tested.

- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of decreasing ciprofloxacin concentrations.

3. Inoculation:

- Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

4. Incubation:

- Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria.

5. Determination of MIC:

- Following incubation, visually inspect the plates for bacterial growth (turbidity).

- The MIC is the lowest concentration of ciprofloxacin at which there is no visible growth.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each experiment.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in determining the antibacterial spectrum and the mechanism of action, the following diagrams are provided.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Mechanism of action of Ciprofloxacin on bacterial DNA replication.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activity of ciprofloxacin against aerobic and anaerobic bacteria from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 7. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Acorafloxacin Hydrochloride: A Technical Deep Dive into Its Mechanism of Action Against DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorafloxacin Hydrochloride, a novel fluoroquinolone antibiotic, demonstrates potent antibacterial activity by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antimicrobial therapy. This technical guide provides an in-depth analysis of Acorafloxacin's mechanism of action, supported by available data, experimental methodologies, and visual representations of the underlying biochemical pathways.

Core Mechanism of Action

Fluoroquinolones, including Acorafloxacin, exert their bactericidal effects by inhibiting the activity of DNA gyrase and topoisomerase IV.[1] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks that are ultimately lethal to the bacterial cell.[1]

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for initiating DNA replication and transcription. In most gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones.[1]

Topoisomerase IV: This enzyme's primary role is in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells. In many gram-positive bacteria, topoisomerase IV is the principal target of fluoroquinolone action.[1]

The dual targeting of both enzymes is a key attribute of many fluoroquinolones, contributing to their broad spectrum of activity and potentially reducing the frequency of resistance development.

Quantitative Analysis of Enzyme Inhibition

For context, the following table summarizes the IC50 values for ciprofloxacin, a widely studied fluoroquinolone, against DNA gyrase and topoisomerase IV from various bacterial species.

| Fluoroquinolone | Target Enzyme | Bacterial Species | IC50 (µM) |

| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.66[2] |

| Ciprofloxacin | Topoisomerase IV | Escherichia coli | 8.16[2] |

| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8[3] |

| Ciprofloxacin | Topoisomerase IV | Enterococcus faecalis | 9.30[3] |

In Vitro Antibacterial Activity

The in vitro activity of a compound is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested isolates.

The following table presents the MIC90 values for ciprofloxacin against common respiratory and other bacterial pathogens, offering a benchmark for the expected activity of a potent fluoroquinolone like Acorafloxacin.

| Bacterial Species | Ciprofloxacin MIC90 (µg/mL) |

| Staphylococcus aureus | 0.2[4] |

| Streptococcus pneumoniae | Not specified |

| Haemophilus influenzae | Not specified |

| Moraxella catarrhalis | Not specified |

| Gram-negative strains (general) | 0.12 - 0.5[5] |

| Pseudomonas aeruginosa | 0.5 - 1[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of fluoroquinolones against their target enzymes. These protocols can be adapted for the evaluation of Acorafloxacin.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains relaxed pBR322 plasmid DNA, ATP, and a buffer solution (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine, and bovine serum albumin).

-

Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA forms will migrate at different rates.

-

Visualization and Quantification: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each compound concentration, allowing for the calculation of the IC50 value.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, and the inhibition of this process by a test compound.

Methodology:

-

Reaction Mixture Preparation: The reaction mixture typically includes kDNA, ATP, and a suitable buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin).

-

Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations.

-

Enzyme Addition: The reaction is initiated by adding purified topoisomerase IV.

-

Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped with a solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

Visualization and Quantification: The gel is stained with a fluorescent dye and visualized. The amount of released minicircles is quantified to determine the inhibitory effect of the compound and to calculate the IC50 value.

Visualizing the Mechanism and Workflows

Signaling Pathway of Fluoroquinolone Action

Caption: Mechanism of Acorafloxacin action.

Experimental Workflow for Enzyme Inhibition Assays

Caption: Workflow for enzyme inhibition assays.

Conclusion

This compound is a promising fluoroquinolone antibiotic that targets the essential bacterial enzymes DNA gyrase and topoisomerase IV. Its mechanism of action, consistent with other members of its class, involves the inhibition of enzyme activity, leading to the formation of lethal double-stranded DNA breaks. While specific quantitative data for Acorafloxacin's enzyme inhibition is not yet widely published, the established methodologies for DNA gyrase supercoiling and topoisomerase IV decatenation assays provide a clear path for its comprehensive evaluation. Further research to determine the precise IC50 and MIC values for Acorafloxacin against a broad range of bacterial pathogens will be crucial in fully defining its therapeutic potential and clinical utility.

References

- 1. youtube.com [youtube.com]

- 2. New potent ciprofloxacin-uracil conjugates as DNA gyrase and topoisomerase IV inhibitors against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Johnson & Johnson's Q2 Surge: Navigating a Slowing Market with Resilient Growth Catalysts [ainvest.com]

- 4. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bugworks Research describes new DNA gyrase and DNA topoisomerase IV inhibitors | BioWorld [bioworld.com]

Technical Guide on the Physicochemical Properties and Mechanism of Action of Fluoroquinolone Antibiotics

Disclaimer: Information regarding the specific physical and chemical properties of Acorafloxacin Hydrochloride is limited in publicly available scientific literature. As a comprehensive alternative, this guide provides an in-depth technical overview of Ciprofloxacin Hydrochloride, a structurally related and well-characterized second-generation fluoroquinolone. The data and protocols presented herein for Ciprofloxacin Hydrochloride serve as a representative example for a member of the fluoroquinolone class of antibiotics.

Introduction to Ciprofloxacin Hydrochloride

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections, including bone and joint infections, respiratory tract infections, and urinary tract infections.[1] Its hydrochloride salt is a commonly used form in pharmaceutical preparations.[1] Ciprofloxacin functions by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are necessary for DNA replication and cell division.[1][2]

Physical and Chemical Properties

Ciprofloxacin Hydrochloride is a faintly yellowish to light yellow crystalline substance.[1] The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈FN₃O₃ • HCl • H₂O | [3] |

| Molecular Weight | 385.82 g/mol | [3] |

| Melting Point | 314-324°C | [2] |

| Solubility | Freely soluble in water (35 mg/ml). Soluble in 0.1N hydrochloric acid. Practically insoluble in ethanol. | [3][4] |

| pKa (Strongest Acidic) | 5.56 | |

| pKa (Strongest Basic) | 8.77 | |

| Appearance | White to off-white crystalline powder | [3] |

| pH (aqueous solution) | 3.0-4.5 | [3] |

Mechanism of Action

Fluoroquinolones like ciprofloxacin exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication. Ciprofloxacin binds to the enzyme-DNA complex, trapping it in a state that prevents the re-ligation of the cleaved DNA strands.[7][8]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. Ciprofloxacin's inhibition of topoisomerase IV prevents this separation, leading to a halt in cell division.[5][9]

The formation of these stabilized drug-enzyme-DNA complexes leads to the cessation of DNA synthesis and ultimately results in bacterial cell death.[9]

Antibacterial Spectrum

Ciprofloxacin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | MIC₅₀: 0.004-1 | [10] |

| Pseudomonas aeruginosa | MIC₅₀: 0.004-1 | [10] |

| Escherichia coli | MIC: 0.016 | [11] |

| Haemophilus influenzae | - | |

| Klebsiella pneumoniae | - | |

| Streptococcus pneumoniae | MIC₅₀: 0.5-2 | [10] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ciprofloxacin can be determined using the agar dilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Ciprofloxacin Stock Solution: A stock solution of Ciprofloxacin Hydrochloride is prepared in a suitable solvent, such as sterile deionized water.

-

Preparation of Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a different, two-fold serial dilution of ciprofloxacin. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of each agar plate, including the control.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.

Synthesis of Ciprofloxacin Hydrochloride

A common synthetic route for Ciprofloxacin involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (Q-acid) with piperazine.

Protocol:

-

Reaction Setup: In a suitable organic solvent, such as dimethyl sulfoxide (DMSO), 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is reacted with anhydrous piperazine.

-

Reaction Conditions: The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the piperazine nitrogen.

-

Formation of Ciprofloxacin: The reaction yields ciprofloxacin base.

-

Salt Formation: The ciprofloxacin base is then treated with hydrochloric acid in an appropriate solvent system to precipitate Ciprofloxacin Hydrochloride.

-

Purification: The resulting solid is collected by filtration, washed, and dried to yield the final product.

Conclusion

Ciprofloxacin Hydrochloride is a potent fluoroquinolone antibiotic with a well-defined mechanism of action targeting bacterial DNA synthesis. Its broad spectrum of activity makes it a valuable therapeutic agent. The provided protocols for MIC determination and synthesis are standard methods employed in the research and development of such antimicrobial agents. While specific data for this compound remains scarce, the information presented for Ciprofloxacin Hydrochloride provides a robust framework for understanding the key characteristics of this important class of antibiotics.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. Ciprofloxacin Hydrochloride Monohydrate - LKT Labs [lktlabs.com]

- 3. toku-e.com [toku-e.com]

- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Acorafloxacin Hydrochloride Solubility and Stability Studies

Disclaimer: Publicly available scientific literature and data repositories currently lack specific quantitative data regarding the solubility and stability of Acorafloxacin Hydrochloride. Despite a comprehensive search, no detailed experimental studies, degradation pathways, or solubility profiles for this specific compound could be retrieved.

To fulfill the structural and content requirements of your request, this guide will utilize the extensive publicly available data for Ciprofloxacin Hydrochloride , a structurally related and well-documented fluoroquinolone antibiotic. The following sections on solubility, stability, experimental protocols, and degradation pathways are presented as a detailed template and example of the requested technical guide, with all data and methodologies pertaining to Ciprofloxacin Hydrochloride. This information can serve as a valuable reference for the types of studies and data that would be necessary for this compound.

Introduction to Fluoroquinolone Stability

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics. Their chemical stability is a critical attribute that influences their formulation, storage, and therapeutic efficacy. Understanding the solubility and degradation kinetics of these compounds under various stress conditions is mandated by regulatory bodies to ensure the safety and quality of the final drug product. This guide provides a comprehensive overview of the methodologies used to assess the stability of fluoroquinolones, using Ciprofloxacin Hydrochloride as a case study.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. For Ciprofloxacin Hydrochloride, solubility is pH-dependent.

Table 1: Solubility of Ciprofloxacin Hydrochloride in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Water | ~36 | 25 | [1] |

| 0.1 N Hydrochloric Acid | Soluble | Not Specified | [1] |

| Ethanol | Practically Insoluble | Not Specified | [1] |

| Water | 30 | 20 | [1] |

| Water | 35 | Not Specified | [2] |

| Ethanol | 1.6 | Not Specified | [2] |

Stability Studies

Stability testing for Ciprofloxacin Hydrochloride has been extensively performed using stability-indicating high-performance liquid chromatography (HPLC) methods. These studies involve subjecting the drug to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating methods.

Table 2: Summary of Forced Degradation Studies for Ciprofloxacin Hydrochloride

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 70 | 4 hours | ~20 | [3][4] |

| Base Hydrolysis | 0.1 N NaOH | 70 | 4 hours | ~24 | [3][4] |

| Oxidation | 3% H₂O₂ | 70 | 4 hours | ~40 | [3][4] |

| Thermal Degradation | Dry Heat | 60 | 24 hours | ~10 | [3][4] |

| Photolytic Degradation | UV Radiation | Ambient | 5 days | ~30 | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols are based on published methods for Ciprofloxacin Hydrochloride.

Stability-Indicating HPLC Method

A common analytical technique for stability studies is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

-

Mobile Phase: A mixture of a buffer (e.g., 0.025M Orthophosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 60:40 v/v).[5]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Detection Wavelength: UV detection at 278 nm.[4]

-

Injection Volume: 20 µL.[4]

-

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of Ciprofloxacin Hydrochloride (e.g., 1 mg/mL) in a suitable solvent.[4]

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and reflux at 70°C for 4 hours.[3][4]

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and reflux at 70°C for 4 hours.[3][4]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and reflux at 70°C for 4 hours.[3][4]

-

Thermal Degradation: Expose the solid drug substance to dry heat at 60°C for 24 hours.[3][4]

-

Photolytic Degradation: Expose the solid drug substance to UV radiation for 5 days.[3][4]

-

Sample Analysis: After the specified duration, withdraw samples, dilute appropriately with the mobile phase, and inject into the HPLC system to quantify the remaining drug and detect degradation products.

Visualizations

Experimental Workflow for Forced Degradation

The following diagram illustrates the typical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Proposed Degradation Pathway of Ciprofloxacin

Based on the identified degradation products, a potential degradation pathway for ciprofloxacin involves the modification of the piperazine ring, which is a common site of degradation for many fluoroquinolones.

Caption: Simplified Degradation Pathway for Ciprofloxacin.

Conclusion

While specific data for this compound remains elusive in the public domain, the established methodologies and known degradation behavior of the closely related Ciprofloxacin Hydrochloride provide a robust framework for any future stability and solubility studies. The protocols and data presented herein for Ciprofloxacin Hydrochloride serve as a comprehensive, albeit surrogate, technical guide. It is imperative that specific studies on this compound are conducted to establish its unique physicochemical properties and ensure the development of a safe, effective, and stable pharmaceutical product.

References

Acorafloxacin Hydrochloride: An In-depth Technical Guide on Antibacterial Activity Against Gram-Positive Bacteria

An important introductory note: As of November 2025, publicly available scientific literature and clinical data on "Acorafloxacin Hydrochloride" are limited. Therefore, this guide will focus on the broader class of fluoroquinolone antibiotics, with a specific emphasis on Ciprofloxacin, a well-researched and structurally related compound. The principles, mechanisms, and experimental methodologies discussed are highly relevant and transferable to the study of new fluoroquinolone derivatives like this compound.

Introduction to Fluoroquinolones and their Antibacterial Spectrum

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that play a crucial role in the treatment of various bacterial infections. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are vital for DNA replication, transcription, repair, and recombination.[1][2] By targeting these enzymes, fluoroquinolones induce breaks in the bacterial DNA, leading to cell death.[1][3]

While particularly effective against a wide range of gram-negative bacteria, many fluoroquinolones, including ciprofloxacin, also exhibit significant activity against gram-positive pathogens.[4] This activity, however, can be variable, with some species and strains demonstrating higher levels of resistance.[5][6] Newer generations of fluoroquinolones have been developed with enhanced activity against gram-positive organisms.

Quantitative Assessment of Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The primary quantitative measure of an antibiotic's in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9][10]

Comparative MIC Data for Fluoroquinolones against Gram-Positive Bacteria

The following table summarizes the MIC values for ciprofloxacin and gatifloxacin against various clinically relevant gram-positive bacteria. These values provide a quantitative comparison of their potency.

| Gram-Positive Bacteria | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | Ciprofloxacin | 0.32 | 0.59 | - |

| Staphylococcus aureus | Gatifloxacin | - | - | - |

| Staphylococcus epidermidis (Methicillin-Sensitive) | Gatifloxacin | - | - | - |

| Streptococcus pneumoniae (Penicillin-Susceptible) | Ciprofloxacin | - | - | 0.5 - 4 |

| Streptococcus pneumoniae (Penicillin-Non-Susceptible) | Gatifloxacin | - | 0.5 | - |

| Streptococcus pyogenes (Group A) | Ciprofloxacin | - | - | 0.5 - 2 |

| Streptococcus agalactiae (Group B) | Ciprofloxacin | - | - | 0.5 - 2 |

| Enterococcus faecalis | Ciprofloxacin | 0.25 - 1 | 1 - 8 | - |

| Enterococcus faecalis | Gatifloxacin | - | - | - |

| Listeria monocytogenes | Ciprofloxacin | - | - | 0.12 - 2 |

| Viridans Group Streptococci | Gatifloxacin | - | 0.5 | - |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data compiled from multiple sources.[5][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antibiotic.[12]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific gram-positive bacterial strain.

Materials:

-

This compound stock solution of known concentration

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), potentially supplemented for fastidious organisms[9]

-

Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL[8]

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in MHB directly in the wells of a 96-well plate. This creates a gradient of decreasing antibiotic concentrations.

-

Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The turbidity of the culture is then adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density. This is then further diluted to achieve the final inoculum concentration.[12]

-

Inoculation: Each well containing the antibiotic dilution is inoculated with a standardized volume of the bacterial suspension.

-

Controls:

-

Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.[8]

-

Reading Results: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.[9][12]

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Objective: To assess the rate and extent of bacterial killing by this compound at different concentrations.

Materials:

-

This compound solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

-

Standardized bacterial inoculum (as prepared for MIC testing).

-

Growth medium (e.g., MHB).

-

Sterile saline for dilutions.

-

Agar plates for colony counting.

-

Incubator and water bath shaker.

Procedure:

-

Exposure: A standardized bacterial suspension is added to flasks containing pre-warmed growth medium with the desired concentrations of this compound. A growth control flask without the antibiotic is also included.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is withdrawn from each flask.[13]

-

Serial Dilution and Plating: The collected samples are serially diluted in sterile saline and plated onto agar plates.

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours, or until colonies are visible.

-

Colony Counting: The number of colonies on each plate is counted, and the CFU/mL for each time point and antibiotic concentration is calculated.

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[13]

Visualizing Mechanisms and Workflows

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by inhibiting the activity of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[2] This leads to the disruption of DNA replication and the introduction of lethal double-strand breaks in the bacterial chromosome.

Caption: Mechanism of action of fluoroquinolones.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

Caption: Workflow for MIC determination.

Conclusion

While specific data for this compound is not yet widely available, the established principles of fluoroquinolone activity provide a strong framework for its evaluation. The antibacterial efficacy against gram-positive bacteria will be critically defined by its MIC values against a panel of relevant strains. The experimental protocols for MIC determination and time-kill assays are fundamental to characterizing its in vitro performance. The mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, is the hallmark of this antibiotic class and the basis for its bactericidal activity. Future research will be essential to delineate the precise spectrum and potency of this compound and its potential role in treating gram-positive infections.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic [frontiersin.org]

- 4. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of quinolones against gram-positive cocci: clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idexx.com [idexx.com]

- 11. Comparative antimicrobial activity of gatifloxacin with ciprofloxacin and beta-lactams against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]

Acorafloxacin Hydrochloride: A Technical Deep-Dive into its Antibacterial Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorafloxacin Hydrochloride, also known as Avarofloxacin hydrochloride and JNJ-Q2, is a novel fluoroquinolone antibiotic that has been investigated for its antibacterial properties.[1] As a member of the fluoroquinolone class, its mechanism of action is anticipated to involve the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. This technical guide provides a comprehensive overview of the available information on the antibacterial activity of this compound against gram-negative bacteria, its mechanism of action, and relevant experimental methodologies.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones, the class of antibiotics to which acorafloxacin belongs, exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. In gram-negative bacteria, DNA gyrase is the primary target.[2][3][4][5][6]

DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Acorafloxacin is believed to bind to the DNA-gyrase complex, stabilizing it and trapping the enzyme on the DNA. This leads to a cascade of events, including the inhibition of DNA synthesis, the generation of lethal double-strand DNA breaks, and ultimately, cell death.[5]

The following diagram illustrates the generalized mechanism of action for fluoroquinolones against gram-negative bacteria.

Caption: Mechanism of Acorafloxacin Action in Gram-Negative Bacteria.

Antibacterial Activity Against Gram-Negative Bacteria

While specific quantitative data on the antibacterial activity of this compound against a broad range of gram-negative bacteria is not extensively available in the public domain, its classification as a fluoroquinolone suggests it would possess activity against this class of organisms. Fluoroquinolones are known for their potent activity against many gram-negative pathogens.[3][7][8][9][10]

Further research and clinical trial data are required to fully characterize the spectrum and potency of acorafloxacin against key gram-negative species such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Experimental Protocols for Assessing Antibacterial Activity

The evaluation of the antibacterial activity of a novel compound like acorafloxacin typically involves standardized in vitro methods. The following are detailed protocols for key experiments used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

Broth Microdilution Method (CLSI Guidelines)

This method is a standard for determining the MIC of an antimicrobial agent and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a gram-negative bacterial isolate.

Materials:

-

This compound stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

-

Spectrophotometer.

-

Incubator (35°C ± 2°C).

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plate. The final volume in each well is typically 50 µL.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile saline or broth to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug).

-

Sterility Control: A well containing only CAMHB (no drug, no bacteria).

-

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Broth Microdilution Experimental Workflow.

Conclusion and Future Directions

This compound is a promising novel fluoroquinolone antibiotic. While its primary mechanism of action is understood to be the inhibition of bacterial DNA gyrase in gram-negative bacteria, detailed quantitative data on its in vitro activity against a wide array of clinically relevant gram-negative pathogens is still emerging. As acorafloxacin progresses through clinical development, it is anticipated that more comprehensive data regarding its spectrum of activity, potency, and potential to overcome existing fluoroquinolone resistance mechanisms will become available. This information will be crucial for defining its future role in the clinical management of infections caused by gram-negative bacteria.

References

- 1. This compound | C21H24ClF2N3O4 | CID 67311433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 6. reviewofconphil.com [reviewofconphil.com]

- 7. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Acorafloxacin Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed high-performance liquid chromatography (HPLC) method for the quantitative determination of Acorafloxacin Hydrochloride and its related substances in bulk drug and pharmaceutical dosage forms. The developed method is designed to be simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Acorafloxacin is a novel fluoroquinolone antibiotic with broad-spectrum activity against various bacterial pathogens. As with any active pharmaceutical ingredient (API), a validated analytical method is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for a stability-indicating HPLC method for this compound, capable of separating the active ingredient from its potential degradation products and process-related impurities. While limited specific public data exists for this compound HPLC methods, this proposed method is based on established principles for the analysis of other fluoroquinolones, such as Ciprofloxacin.[1][2][3][4]

Chromatographic Conditions

A summary of the proposed chromatographic conditions is provided in Table 1.

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.025 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 278 nm |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Experimental Protocols

Reagents and Materials

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

Preparation of Solutions

-

Buffer Preparation (0.025 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.

Sample Preparation (for a hypothetical 250 mg tablet)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter.

-

Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Method Validation

The proposed analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2] The validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The proposed parameters are listed in Table 2.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% |

Specificity (Forced Degradation)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. The drug substance is subjected to various stress conditions to induce degradation. The method should be able to resolve the Acorafloxacin peak from any degradation products.[1][5]

-

Acid Hydrolysis: 1 mL of working standard solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.

-

Base Hydrolysis: 1 mL of working standard solution + 1 mL of 0.1 N NaOH, heated at 80°C for 2 hours.

-

Oxidative Degradation: 1 mL of working standard solution + 1 mL of 3% H₂O₂, kept at room temperature for 2 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The proposed linearity range and acceptance criteria are given in Table 3.

Table 3: Linearity Parameters

| Parameter | Proposed Value |

| Range | 50 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy (% Recovery)

The accuracy of the method is determined by recovery studies at three different concentration levels (80%, 100%, and 120%). The proposed acceptance criteria are presented in Table 4.

Table 4: Accuracy (Recovery) Parameters

| Concentration Level | Acceptance Criteria for % Recovery |

| 80% | 98.0 - 102.0% |

| 100% | 98.0 - 102.0% |

| 120% | 98.0 - 102.0% |

Precision

The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The acceptance criterion is the relative standard deviation (% RSD).

Table 5: Precision Parameters

| Precision Type | Acceptance Criteria (% RSD) |

| Repeatability (n=6) | ≤ 2.0% |

| Intermediate Precision (n=6) | ≤ 2.0% |

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

Table 6: Robustness Parameters

| Parameter Variation | Acceptance Criteria (% RSD) |

| Flow Rate (± 0.1 mL/min) | ≤ 2.0% |

| Mobile Phase Composition (± 2%) | ≤ 2.0% |

| Column Temperature (± 2°C) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Table 7: LOD and LOQ

| Parameter | Proposed Value |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Visualizations

Caption: HPLC Method Development Workflow

Caption: ICH Analytical Method Validation Parameters

Conclusion

The proposed HPLC method for the analysis of this compound is anticipated to be simple, rapid, accurate, and precise. The method, once validated, would be suitable for the routine quality control of this compound in bulk and pharmaceutical dosage forms, as well as for stability studies due to its stability-indicating nature. This application note provides a comprehensive framework for researchers and analytical scientists to develop and validate a robust analytical method for this novel fluoroquinolone.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 3. japsonline.com [japsonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Fluoroquinolones Using Ciprofloxacin as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific data could be found for "Acorafloxacin Hydrochloride." This document uses Ciprofloxacin Hydrochloride, a well-researched fluoroquinolone, as a representative model. The principles and methodologies described herein are broadly applicable to the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of new fluoroquinolone antibiotics.

Introduction

Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a critical tool in the development of new antimicrobial agents. It establishes a quantitative relationship between drug exposure and its therapeutic effect, enabling the optimization of dosing regimens to maximize efficacy and minimize the emergence of resistance. This document provides a detailed overview of the PK/PD properties of Ciprofloxacin and outlines key experimental protocols for its characterization.

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This interference with DNA processes ultimately leads to bacterial cell death.[2]

Pharmacokinetic (PK) Data

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining the appropriate dosing and administration route.

Human Pharmacokinetic Parameters of Ciprofloxacin

The following tables summarize key pharmacokinetic parameters of Ciprofloxacin in humans after oral and intravenous administration.

Table 1: Single-Dose Oral Administration of Ciprofloxacin in Adults

| Parameter | 250 mg Dose | 500 mg Dose | 750 mg Dose | Reference |

| Cmax (µg/mL) | 0.94 | 1.6 - 2.4 | 3.2 - 4.3 | [3] |

| Tmax (hours) | 0.81 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 | [3] |

| AUC (µg·h/mL) | 4.5 - 5.5 | 8.3 - 11.6 | 13.7 - 18.3 | [3] |

| Bioavailability (%) | ~70 | ~70 | ~70 | [4] |

| Half-life (hours) | ~4 | ~4 | ~4 | [3] |

| Volume of Distribution (L/kg) | 2.0 - 3.0 | 2.0 - 3.0 | 2.0 - 3.0 | [5] |

| Renal Clearance (mL/min/kg) | 5.08 | - | - | [3] |

| Protein Binding (%) | 20 - 40 | 20 - 40 | 20 - 40 | [6] |

Table 2: Single-Dose Intravenous Administration of Ciprofloxacin in Adults

| Parameter | 200 mg Dose | 400 mg Dose | Reference |

| Cmax (µg/mL) | 3.2 | 4.6 | [7] |

| Half-life (hours) | 4.2 | 4.2 | [7] |

| Volume of Distribution (L/kg) | 2.1 | 2.1 | [4] |

| Total Clearance (mL/min/kg) | 9.62 | - | [3] |

| Renal Clearance (mL/min/kg) | 4.42 | - | [3] |

Animal Pharmacokinetic Parameters of Ciprofloxacin

Animal models are instrumental in preclinical drug development. The following table provides a summary of Ciprofloxacin's pharmacokinetic parameters in various animal species.

Table 3: Pharmacokinetic Parameters of Ciprofloxacin in Animal Models

| Species | Dose & Route | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |

| Dog | 23 mg/kg PO | 4.4 | - | 2.6 | 58.4 | [1] |

| Dog | 10 mg/kg IV | - | - | 3.7 | - | [8] |

| Pig | i.v. | - | - | 5.76 - 5.92 | - | [2] |

| Pig | i.m. | 0.625 - 0.714 | 0.76 - 0.88 | 4.61 - 4.83 | 75.69 - 76.23 | [2] |

| Mouse | 7 mg/kg SC | - | - | - | - | [9] |

| Mouse | 35 mg/kg SC | - | - | - | - | [9] |

Pharmacodynamic (PD) Data

Pharmacodynamics relates drug concentration to its pharmacological effect. For antibiotics, this is typically the inhibition of bacterial growth or the rate of bacterial killing. The key PK/PD indices for fluoroquinolones are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).

Table 4: Key Pharmacodynamic Parameters and Targets for Ciprofloxacin

| Parameter | Description | Target for Clinical Efficacy | Reference |

| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Varies by pathogen | - |

| AUC/MIC | Ratio of the 24-hour Area Under the Curve to the MIC. | >125 for Gram-negative bacteria | [10] |

| Cmax/MIC | Ratio of the peak plasma concentration to the MIC. | >10 for Gram-negative bacteria | [10] |

Experimental Protocols

In Vitro Pharmacodynamic Modeling: Time-Kill Curve Assay

This protocol determines the rate and extent of bacterial killing by Ciprofloxacin over time.

Materials:

-

Ciprofloxacin Hydrochloride powder

-

Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile culture tubes or flasks

-

Incubator shaker (37°C)

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

Procedure:

-

MIC Determination: Determine the MIC of Ciprofloxacin for the test organism using standard broth microdilution or agar dilution methods according to CLSI guidelines.

-

Inoculum Preparation: a. From an overnight culture, inoculate fresh MHB and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6). b. Dilute the bacterial suspension in fresh, pre-warmed MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

Time-Kill Assay Setup: a. Prepare a series of culture tubes or flasks containing MHB with varying concentrations of Ciprofloxacin (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC). b. Include a growth control tube with no antibiotic. c. Inoculate each tube with the prepared bacterial suspension.

-

Incubation and Sampling: a. Incubate all tubes at 37°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on plates with 30-300 colonies to determine the CFU/mL at each time point.

-

Data Analysis: a. Plot the log10 CFU/mL versus time for each Ciprofloxacin concentration. b. Analyze the curves to determine the rate and extent of bactericidal activity.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines the determination of Ciprofloxacin's pharmacokinetic profile in mice.

Materials:

-

Ciprofloxacin Hydrochloride for injection

-

Healthy laboratory mice (e.g., BALB/c or C57BL/6)

-

Sterile saline for injection

-

Syringes and needles for administration and blood collection

-

Microcentrifuge tubes with anticoagulant (e.g., EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Dose Preparation: Prepare a sterile solution of Ciprofloxacin in saline at the desired concentration for administration.

-

Drug Administration: a. Administer a single dose of Ciprofloxacin to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or oral gavage).

-

Blood Sampling: a. At specified time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples from a subset of mice at each time point (serial sampling from the same animal is possible with appropriate techniques like tail vein or saphenous vein sampling). b. Collect blood into microcentrifuge tubes containing an anticoagulant.

-

Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Drug Concentration Analysis: a. Quantify the concentration of Ciprofloxacin in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Pharmacokinetic Analysis: a. Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

Mechanism of Action of Ciprofloxacin

Caption: Mechanism of action of Ciprofloxacin targeting bacterial DNA gyrase and topoisomerase IV.

PK/PD Modeling Workflow

Caption: A generalized workflow for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Conclusion

The application notes and protocols provided, using Ciprofloxacin as a model, offer a foundational framework for the PK/PD characterization of new fluoroquinolone antibiotics. By systematically collecting and integrating pharmacokinetic and pharmacodynamic data, researchers can develop robust models to predict clinical efficacy and optimize dosing strategies, ultimately contributing to the successful development of novel anti-infective therapies.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetics and pharmacodynamics of intravenous ciprofloxacin. Studies in vivo and in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of ciprofloxacin in animals [eajbsz.journals.ekb.eg]

Application Notes and Protocols for Acorafloxacin Hydrochloride Resistance Development Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorafloxacin Hydrochloride is a fluoroquinolone antibiotic currently in clinical development.[1][2] As with all antimicrobials, understanding the potential for and mechanisms of bacterial resistance is a critical component of its preclinical and clinical evaluation. Fluoroquinolones as a class exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4][5] Resistance to this class of antibiotics typically arises through two primary mechanisms: mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE), and increased expression of efflux pumps that actively transport the drug out of the bacterial cell.[6]

These application notes provide a comprehensive set of protocols to assess the in vitro development of resistance to this compound in key bacterial pathogens. The described assays will enable researchers to determine the frequency of resistance development, the molecular basis of the resistance, and to compare the resistance profile of this compound to other fluoroquinolones. Given that specific MIC values for this compound are not yet publicly available, the protocols will use ciprofloxacin as a representative fluoroquinolone for exemplification of concentrations and potential results. Researchers should determine the baseline MIC of this compound against their specific bacterial strains of interest and adapt the protocols accordingly.

Key Experiments Overview

-

Minimum Inhibitory Concentration (MIC) Determination: To establish the baseline susceptibility of the bacterial strain to this compound.

-

Serial Passage Resistance Induction: To select for resistant mutants by culturing bacteria in the presence of sub-inhibitory concentrations of this compound over a prolonged period.

-

Analysis of Target Gene Mutations: To identify mutations in the QRDRs of gyrA, gyrB, parC, and parE in resistant isolates by PCR and DNA sequencing.

-

Analysis of Efflux Pump Gene Expression: To quantify the expression levels of relevant efflux pump genes in resistant isolates using quantitative real-time PCR (qRT-PCR).

Data Presentation

Table 1: MIC Progression During Serial Passage

| Passage Day | This compound MIC (µg/mL) | Comparator Fluoroquinolone MIC (µg/mL) |

| 0 | 0.015 | 0.015 |

| 5 | 0.03 | 0.06 |

| 10 | 0.125 | 0.25 |

| 15 | 0.5 | 1 |

| 20 | 2 | 4 |

| 25 | 8 | 16 |

| 30 | 16 | 32 |

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the bacterial strain and specific fluoroquinolone used.

Table 2: QRDR Mutations in Resistant Isolates

| Isolate | Gene | Amino Acid Change |

| Wild-Type | gyrA | None |

| parC | None | |

| Resistant Isolate 1 | gyrA | Ser83Leu |

| parC | None | |

| Resistant Isolate 2 | gyrA | Ser83Leu |

| parC | Ser80Ile |

Note: Data presented are hypothetical and for illustrative purposes. Common mutations associated with fluoroquinolone resistance are shown.

Table 3: Efflux Pump Gene Expression in Resistant Isolates

| Isolate | Efflux Pump Gene | Fold Change in Expression (relative to Wild-Type) |

| Resistant Isolate 1 | acrA | 1.2 |

| acrB | 1.5 | |

| Resistant Isolate 2 | acrA | 4.8 |

| acrB | 5.2 |

Note: Data presented are hypothetical and for illustrative purposes. AcrAB-TolC is a common efflux pump associated with fluoroquinolone resistance in Gram-negative bacteria.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound and comparator fluoroquinolone powders

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.9% sterile saline

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the comparator fluoroquinolone in an appropriate solvent. Further dilute to a working stock of 100 µg/mL in sterile water.

-

Prepare Bacterial Inoculum:

-

From an overnight culture plate, select 3-5 colonies and suspend in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare Antibiotic Dilutions in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the 100 µg/mL antibiotic working stock to the first well of a row and perform serial 2-fold dilutions across the row by transferring 100 µL to the subsequent well. Discard the final 100 µL from the last well. This will result in antibiotic concentrations ranging from 50 µg/mL to 0.024 µg/mL.

-

-

Inoculate the Plate: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Serial Passage for Resistance Induction

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture

-

96-well microtiter plates

-

Incubator (35°C ± 2°C)

Procedure:

-

Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain as described in Protocol 1.

-

Serial Passage:

-